molecular formula C11H12O3 B170320 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 176431-77-9

6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B170320
M. Wt: 192.21 g/mol
InChI Key: YZTKUWPOHQJLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound with the molecular formula C11H12O3 . It is also known by its IUPAC name "6-ethoxy-2,3-dihydro-4H-chromen-4-one" .


Molecular Structure Analysis

The molecular structure of “6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one” can be represented by the InChI code: 1S/C11H12O3/c1-2-13-8-3-4-11-9(7-8)10(12)5-6-14-11/h3-4,7H,2,5-6H2,1H3 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one” is a powder at room temperature . Its molecular weight is 192.21 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Rotenone-like Molecules : A novel rotenone-like molecule involving 3,4-dihydro-2H-[1]benzopyran-3-one was synthesized, exploring the synthesis process and intermediate compounds (Peet & Sunder, 1981).
  • Molecular Structure Analysis : The molecular structures of various 3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one derivatives, including a similar ethoxy variant, were analyzed using single-crystal diffractometry, contributing to the understanding of their conformations (Casalone, Pilati, & Binello, 1998).

Biological Applications

  • Antibacterial Activity : A study on a benzopyran derivative from a mangrove-derived fungus revealed its potential antibacterial activities, hinting at the bioactive potential of similar benzopyran compounds (Zheng et al., 2016).
  • Catalytic Efficiency in Synthesis : Research on TiO2 NPs-Coated Carbon Nanotubes used for the synthesis of [1]benzopyrano[b][1]benzopyran-6-ones demonstrates the utility of benzopyran derivatives in enhancing chemical synthesis methods (Abdolmohammadi, 2018).
  • Selective Coronary Vasodilatory Activity : A study showed that 3,4-dihydro-2H-1-benzopyran-3-ol derivatives exhibit selective coronary vasodilatory activity, which may guide future research into therapeutic applications of similar compounds (Cho et al., 1996).

Material Science and Engineering

  • Polymer Synthesis : Benzopyran derivatives have been used in the synthesis of vinyl copolymers and terpolymers, showcasing their utility in materials science (Lee & Cho, 1987).

Pharmacological Research

  • Cytotoxicity Studies : Compounds like phelligridins, which are pyrano[4,3-c][2]benzopyran-1,6-dione derivatives, have been studied for their cytotoxicity, suggesting the potential for medical research on similar benzopyran compounds (Mo et al., 2004).

Analytical Chemistry

  • Enantiomeric Purity Determination : The development of a capillary electrophoretic method for determining the enantiomeric purity of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans underlines the importance of these compounds in analytical chemistry (Rousseau et al., 2010).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound.

properties

IUPAC Name

6-ethoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-13-8-3-4-11-9(7-8)10(12)5-6-14-11/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTKUWPOHQJLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one

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